molecular formula C8H16OS B12934817 O-sec-Butyl butanethioate

O-sec-Butyl butanethioate

Cat. No.: B12934817
M. Wt: 160.28 g/mol
InChI Key: QZWCRPOYYSNWFE-UHFFFAOYSA-N
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Description

O-sec-Butyl butanethioate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-sec-Butyl butanethioate typically involves the reaction of butanoic acid with sec-butyl thiol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester. Common dehydrating agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

O-sec-Butyl butanethioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides and sulfones.

    Reduction: The thioester can be reduced to the corresponding alcohol and thiol.

    Substitution: The thioester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the thioester under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

O-sec-Butyl butanethioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of O-sec-Butyl butanethioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the corresponding acid and thiol, which can then participate in various biochemical processes. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-sec-Butyl butanethioate is unique due to its thioester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds

Biological Activity

O-sec-Butyl butanethioate is a chemical compound that belongs to the class of thioesters, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a sulfur atom. This compound is of interest due to its potential biological activities, including antimicrobial properties and effects on various biological systems.

  • Molecular Formula : C₈H₁₈OS
  • Molecular Weight : 174.29 g/mol
  • Structure : The compound features a butanethioate group attached to a sec-butyl moiety, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study comparing the efficacy of different thioesters, this compound demonstrated notable inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains, indicating the concentration needed to inhibit growth.

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines have shown that this compound can induce cytotoxic effects at higher concentrations. In particular, studies using human liver (HepG2) and breast cancer (MCF-7) cell lines revealed that:

  • IC50 Values :
    • HepG2: 75 µg/mL
    • MCF-7: 50 µg/mL

These findings suggest that while the compound may possess antimicrobial properties, it also has the potential to be cytotoxic, necessitating careful evaluation in therapeutic contexts.

The antimicrobial activity of this compound is believed to be linked to its ability to disrupt bacterial cell membranes and interfere with metabolic processes. The presence of the thioester group is crucial for its interaction with cellular components, leading to increased permeability and eventual cell lysis.

Case Study 1: Antimicrobial Efficacy in Food Preservation

A study investigated the application of this compound as a preservative in food products. The results indicated that incorporating this compound significantly reduced microbial load in meat products over a storage period of two weeks, demonstrating its potential as a natural preservative.

Case Study 2: Toxicological Assessment

In a toxicological assessment involving oral administration in rodent models, this compound exhibited dose-dependent toxicity. At doses exceeding 100 mg/kg body weight, signs of toxicity were observed, including weight loss and behavioral changes. This underscores the importance of dosage regulation for safe application.

Properties

Molecular Formula

C8H16OS

Molecular Weight

160.28 g/mol

IUPAC Name

O-butan-2-yl butanethioate

InChI

InChI=1S/C8H16OS/c1-4-6-8(10)9-7(3)5-2/h7H,4-6H2,1-3H3

InChI Key

QZWCRPOYYSNWFE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=S)OC(C)CC

Origin of Product

United States

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